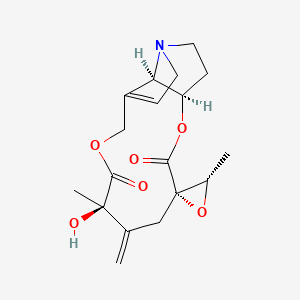
Jacozine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jacozine is a pyrrolizine alkaloid that is seneciphylline in which the exocyclic double bond has been converted to the corresponding epoxide. It has a role as a Jacobaea metabolite. It is a macrocyclic lactone, an organic heterotricyclic compound, a pyrrolizine alkaloid, a spiro-epoxide, a tertiary alcohol and a tertiary amino compound. It derives from a seneciphylline.
Applications De Recherche Scientifique
Toxicological Studies
Jacozine has been studied for its toxic effects on both humans and animals. Pyrrolizidine alkaloids, including this compound, are known to cause hepatotoxicity, which can lead to liver damage and other serious health issues. The following table summarizes key toxicological findings related to this compound:
Case Studies
- A notable case involved a 5-day-old infant with jaundice linked to maternal consumption of herbal tea containing this compound, leading to significant liver damage as noted in a biopsy .
Pharmacological Research
While primarily recognized for its toxicity, this compound and other pyrrolizidine alkaloids have also been investigated for potential pharmacological properties. Research indicates that these compounds may exhibit various biological activities, including antimicrobial and anti-inflammatory effects.
Ecological Applications
This compound plays a significant role in plant defense mechanisms against herbivores. Its presence in Jacobaea species contributes to the ecological dynamics between plants and their herbivores.
- Herbivore Resistance : Research has shown that higher concentrations of this compound correlate with reduced feeding damage from generalist insects, indicating its role as a chemical defense .
- Plant-Herbivore Interactions : The variation in this compound levels among different plant genotypes suggests adaptive strategies in response to herbivore pressure .
Extraction and Analysis Techniques
Recent advancements in analytical methods have enhanced the ability to detect and quantify this compound in plant samples. Techniques such as liquid chromatography-mass spectrometry (LC-MS) have been pivotal in studying its concentration and effects.
- Extraction Methods : Efficient extraction protocols have been developed for isolating this compound from plant materials, allowing for more accurate toxicological assessments .
- Quantification Studies : Research utilizing LC-MS has provided insights into the bioavailability and metabolic pathways of this compound, facilitating a better understanding of its pharmacokinetics .
Propriétés
Numéro CAS |
5532-23-0 |
|---|---|
Formule moléculaire |
C18H23NO6 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
(1R,3'S,4S,7R,17R)-7-hydroxy-3',7-dimethyl-6-methylidenespiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione |
InChI |
InChI=1S/C18H23NO6/c1-10-8-18(11(2)25-18)16(21)24-13-5-7-19-6-4-12(14(13)19)9-23-15(20)17(10,3)22/h4,11,13-14,22H,1,5-9H2,2-3H3/t11-,13+,14+,17+,18-/m0/s1 |
Clé InChI |
XCEPKQNOWNOSFH-CGPXFRKCSA-N |
SMILES |
CC1C2(O1)CC(=C)C(C(=O)OCC3=CCN4C3C(CC4)OC2=O)(C)O |
SMILES isomérique |
C[C@H]1[C@@]2(O1)CC(=C)[C@@](C(=O)OCC3=CCN4[C@H]3[C@@H](CC4)OC2=O)(C)O |
SMILES canonique |
CC1C2(O1)CC(=C)C(C(=O)OCC3=CCN4C3C(CC4)OC2=O)(C)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Jacozine; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















